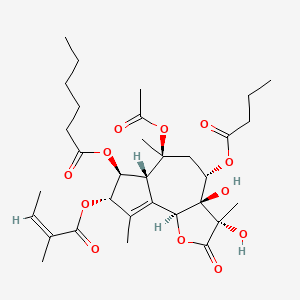
Thapsigargicin
Übersicht
Beschreibung
Thapsigargicin is a compound related to Thapsigargin, which is produced by Thapsia garganica L. (Apiaceae). It is thought to be a defense compound against herbivory .
Synthesis Analysis
The synthesis of Thapsigargicin and related compounds has been a subject of extensive research. The evolution of a synthetic route has been documented, leading to a practical and scalable synthetic route capable of generating both unnatural and natural products based around the guaianolide skeleton . Protocols for selective transformation of Thapsigargin have been developed, facilitating the total synthesis of the molecule .Molecular Structure Analysis
The molecular structure of Thapsigargicin is complex. It belongs to the family of guaianolides, which are characterized by their potent and selective Ca2+ modulating properties .Chemical Reactions Analysis
Thapsigargicin is known to have potent effects on the sarco/endoplasmic reticulum Ca2+ -ATPase (SERCA), causing a collapse of calcium homeostasis and eventually apoptosis .Physical And Chemical Properties Analysis
The physical and chemical properties of Thapsigargicin are specific and are part of its quality control .Wissenschaftliche Forschungsanwendungen
Activation of Cells in Inflammatory Response
Thapsigargicin, along with thapsigargin, has been studied for its ability to activate mast cells and leukocytes, which are critical in the inflammatory response. The activation induces histamine release from rat peritoneal mast cells and human basophil leukocytes, and also β-glucuronidase and lysozyme release from human neutrophil leukocytes. This suggests a potential application in understanding and modulating inflammatory processes (Ali et al., 1985).
Influence on Ca2+ Movements in Cells
Thapsigargicin impacts Ca2+ movements in cells, as observed in studies using L1210 mouse lymphoma cells. It can discharge intracellular Ca2+ stores and increase intracellular free Ca2+ concentrations, playing a significant role in cellular signaling and potentially in disease mechanisms (Oztetik, 2009).
Tumor Promoting Activities
Thapsigargicin has been noted for its tumor-promoting activities. It has been shown to act as a non-12-O-tetradecanolphorbol-13-acetate (TPA) type tumor promoter in two-stage mouse skin carcinogenesis. This suggests potential implications for understanding cancer development and treatment (Hakii et al., 2004).
Anticancer Applications
Thapsigargicin, derived from Thapsia garganica, a plant used in traditional medicine, has been investigated for its anticancer properties. Its cytotoxic effects are believed to be mediated by inhibiting the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump, necessary for cellular viability. Recent studies have focused on creating less toxic derivatives of thapsigargicin for potential use as anticancer drugs (Jaskulska et al., 2020).
Mitochondrial Permeability and Necrosis
High concentrations of thapsigargicin can induce the mitochondrial permeability transition (MPT) in various cell types, contributing to its pro-necrotic and pro-apoptotic effects. This has implications for understanding cell death mechanisms and potential therapeutic targets (Korge & Weiss, 1999).
Stimulation of Arachidonic Acid Metabolism
Thapsigargicin has been shown to stimulate arachidonic acid metabolism in rat peritoneal macrophages, influencing the production of various prostaglandins and leukotrienes. This suggests potential roles in inflammation and cancer promotion (Ohuchi et al., 2004).
In Vitro Culture and Somatic Embryogenesis
Thapsigargicin is an active constituent in Thapsia garganica L., a medicinal plant, indicating its significance in plant biology and potentially for agricultural or pharmaceutical applications (Smitt et al., 1996).
Cellular Calcium Signaling
Its role in cellular calcium signaling, particularly in the inhibition of SERCA, has made thapsigargicin a tool for studying intracellular Ca2+ dynamics and related pathological conditions (Treiman et al., 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-4-butanoyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H46O12/c1-9-12-13-15-22(35)41-26-24-23(18(5)25(26)42-28(36)17(4)11-3)27-32(39,31(8,38)29(37)43-27)20(40-21(34)14-10-2)16-30(24,7)44-19(6)33/h11,20,24-27,38-39H,9-10,12-16H2,1-8H3/b17-11-/t20-,24+,25-,26-,27-,30-,31+,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWLOFYIORKNSA-FFOGNQQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OC1C2C(=C(C1OC(=O)C(=CC)C)C)C3C(C(CC2(C)OC(=O)C)OC(=O)CCC)(C(C(=O)O3)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)O[C@H]1[C@H]2C(=C([C@@H]1OC(=O)/C(=C\C)/C)C)[C@H]3[C@]([C@H](C[C@]2(C)OC(=O)C)OC(=O)CCC)([C@](C(=O)O3)(C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
622.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thapsigargicin | |
CAS RN |
67526-94-7 | |
| Record name | Thapsigargicin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2,5-dimethoxyphenyl)-2-[[5-methyl-2-(2-methylphenyl)-4-oxazolyl]methylsulfonyl]acetamide](/img/structure/B1237912.png)
![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1237914.png)
![N-[(2-methoxyphenyl)methyl]-1-(8-quinolinylsulfonyl)-4-piperidinecarboxamide](/img/structure/B1237915.png)






![N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1237928.png)
![(8Z,22E)-17-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-3,15,16,18,20,21-hexahydroxy-6'-(2-hydroxybutyl)-5,5,15,19,21,30-hexamethylspiro[4,25,29-trioxatricyclo[24.3.1.03,7]triaconta-8,22-diene-28,2'-oxane]-24-one](/img/structure/B1237929.png)
